molecular formula C18H13N5 B255757 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B255757
M. Wt: 299.3 g/mol
InChI Key: LNWABEAQVRQKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

Mechanism of Action

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile targets the TCA cycle, which is a series of enzymatic reactions that occur in the mitochondria of cells and is essential for the production of ATP, the energy currency of the cell. Cancer cells have an altered metabolism that relies heavily on the TCA cycle for energy production, making it an attractive target for anticancer therapy. 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the effectiveness of other anticancer agents such as gemcitabine and cisplatin. In addition, 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is that it selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. It has also been shown to enhance the effectiveness of other anticancer agents, which may lead to better treatment outcomes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. In addition, more research is needed to determine the optimal dosage and treatment schedule.

Future Directions

There are several future directions for research on 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of combination therapies that include 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and other anticancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Additionally, more research is needed to understand the mechanism of action and the optimal dosage and treatment schedule for 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in humans.

Synthesis Methods

The synthesis of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile with imidazole in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its anticancer properties in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. It has been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy.

properties

Product Name

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

16-imidazol-1-yl-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C18H13N5/c19-10-14-12-4-3-5-13(12)18(22-9-8-20-11-22)23-16-7-2-1-6-15(16)21-17(14)23/h1-2,6-9,11H,3-5H2

InChI Key

LNWABEAQVRQKQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.